molecular formula C22H25N3OS B11072246 (5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one

(5E)-5-[4-(diethylamino)benzylidene]-3-(2-phenylethyl)-2-thioxoimidazolidin-4-one

Cat. No.: B11072246
M. Wt: 379.5 g/mol
InChI Key: ZGZRIZLITVYWFX-CAPFRKAQSA-N
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Description

5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of diethylamino, phenyl, and thioxotetrahydroimidazol groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include diethylamine, phenylacetaldehyde, and thioimidazole derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. Industrial production also incorporates stringent quality control measures to monitor the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(DIETHYLAMINO)BENZOPHENONE: Known for its use in photochemistry and as a photosensitizer.

    DIETHYLAMINOETHANOL: Commonly used in organic synthesis and as a precursor for various chemical compounds.

    PHENETHYLAMINE: A naturally occurring compound with various biological activities.

Uniqueness

5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENETHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H25N3OS/c1-3-24(4-2)19-12-10-18(11-13-19)16-20-21(26)25(22(27)23-20)15-14-17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,27)/b20-16+

InChI Key

ZGZRIZLITVYWFX-CAPFRKAQSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)CCC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CCC3=CC=CC=C3

Origin of Product

United States

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